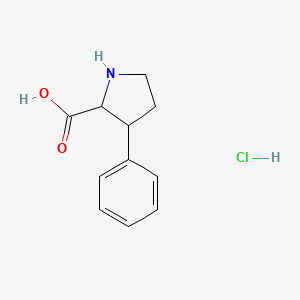

3-Phenylpyrrolidine-2-carboxylic acid hydrochloride

Description

3-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral bicyclic compound consisting of a pyrrolidine ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 2-position, with a hydrochloride salt formation. Key properties include:

- Chemical Formula: C₁₁H₁₃NO₂·HCl (based on stereoisomer variations) .

- Appearance: White crystalline powder .

- Melting Point: 234–236°C (for the (2S,3R)-stereoisomer) .

- Specific Rotation: +84.00° (25°C, c=0.75 in 6 N HCl) .

- Purity: ≥97% (HPLC), commonly used in pharmaceutical intermediates, chiral catalysts, and bioactive molecule synthesis .

- Storage: Requires protection from light and storage at 2–8°C .

The compound’s stereochemistry (e.g., (2S,3R)-configuration) significantly influences its biological activity, making it valuable in drug development, particularly for targeting neurotransmitter receptors or enzymes .

Properties

IUPAC Name |

3-phenylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAVFLWYXFQKBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C2=CC=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of pyrrolidine with phenylacetic acid under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Phenylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Derivatives

The following table summarizes critical differences between 3-phenylpyrrolidine-2-carboxylic acid hydrochloride and its analogues:

Functional and Pharmacological Differences

Steric and Electronic Effects

- The phenyl group in 3-phenylpyrrolidine-2-carboxylic acid HCl enhances aromatic stacking interactions in receptor binding, unlike 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which lacks this moiety .

Acid-Base Properties

- The hydrochloride salt form improves aqueous solubility, critical for bioavailability. In contrast, neutral derivatives like 4-phenyl-2-pyrrolidinone (CAS 1198-97-6) exhibit lower solubility .

Pharmaceutical Relevance

Stability and Formulation

Biological Activity

3-Phenylpyrrolidine-2-carboxylic acid hydrochloride, with the chemical formula C₁₁H₁₄ClNO₂, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 1426559-89-8 |

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | (2R,3S)-3-phenylpyrrolidine-2-carboxylic acid; hydrochloride |

| InChI Key | CUAVFLWYXFQKBH-BAUSSPIASA-N |

Synthesis

The synthesis of this compound typically involves enantioselective methods to ensure the correct stereochemistry. Common approaches include:

- Enantioselective Hydrogenation : Utilizing β-keto esters and chiral catalysts under controlled conditions.

- Purification Techniques : Employing crystallization and chromatography for high purity and yield.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders .

Receptor Binding

The compound has shown potential in binding to various receptors, including those related to neuropeptide signaling. Its interaction with the RXFP3 receptor has been highlighted in pharmacological studies, indicating its role as a potential antagonist in modulating neuropeptide activity .

Case Studies

- Pharmacological Screening : A study screened over 19,000 compounds for RXFP3 antagonist activity, identifying several promising candidates, including those structurally related to 3-phenylpyrrolidine derivatives. The compound demonstrated an IC₅₀ value indicating effective receptor modulation .

- Anticancer Activity : In vitro studies have evaluated the anticancer properties of related pyrrolidine derivatives against various cancer cell lines. For example, certain derivatives exhibited significant cytotoxicity against A549 lung adenocarcinoma cells, suggesting that modifications in the pyrrolidine structure can enhance anticancer activity .

The mechanism of action of this compound involves:

- Enzyme Interaction : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.

- Receptor Modulation : By binding to receptors like RXFP3, it can influence downstream signaling pathways associated with appetite regulation and metabolic processes.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| (2S,3R)-3-methylglutamic acid hydrochloride | Moderate enzyme inhibition | Less effective than phenyl derivative |

| (2S,3R)-3-(4-methylphenyl)pyrollidine | Significant receptor binding | Potent antagonist at RXFP3 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Phenylpyrrolidine-2-carboxylic acid hydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : A common approach involves cyclization of phenyl-substituted proline precursors under acidic conditions, followed by hydrochlorination. Reaction efficiency can be enhanced by optimizing temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents like thionyl chloride . Statistical Design of Experiments (DoE) methods, such as factorial designs, can systematically identify critical parameters (e.g., pH, reaction time) to maximize yield while minimizing trials .

Q. How should researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak®) is recommended for enantiomeric resolution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can confirm regiochemistry and detect diastereomeric impurities. Comparative analysis with reference standards (e.g., (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid derivatives ) and computational modeling of optical rotations (via density functional theory) further validate stereochemical assignments .

Q. What protocols ensure stable storage and handling of this compound?

- Methodological Answer : Store the compound in airtight, moisture-resistant containers at -20°C for long-term stability, as hydrochloride salts are hygroscopic. For solutions, use anhydrous solvents (e.g., DMSO) and maintain -80°C to prevent hydrolysis. Waste disposal requires segregation of acidic byproducts and consultation with certified hazardous waste management services .

Advanced Research Questions

Q. How can computational chemistry accelerate the design of novel derivatives or reaction pathways for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediate stability during cyclization or functionalization. Tools like the Artificial Force-Induced Reaction (AFIR) method enable automated reaction path exploration, reducing trial-and-error synthesis. Coupling with molecular docking studies can prioritize derivatives for biological activity screening .

Q. What statistical approaches resolve contradictions in reaction yield data during scale-up?

- Methodological Answer : Multivariate analysis (e.g., Partial Least Squares Regression) identifies interactions between variables (e.g., catalyst loading, agitation rate) that disproportionately affect yield. Contradictions arising from batch-to-batch variability can be addressed through Response Surface Methodology (RSM) to map optimal operating conditions .

Q. How should researchers address discrepancies in spectroscopic data when analyzing structurally similar derivatives?

- Methodological Answer : Combine 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra. Mass spectrometry (HRMS) with collision-induced dissociation (CID) differentiates isomers via fragmentation patterns. For ambiguous cases, X-ray crystallography provides definitive structural confirmation, though co-crystallization with chiral resolving agents may be necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.